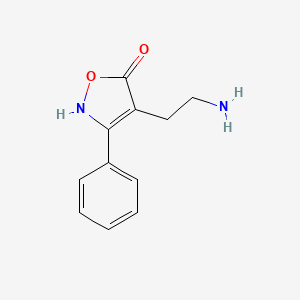

4-(2-Aminoethyl)-3-phenylisoxazol-5(2H)-one

描述

4-(2-Aminoethyl)-3-phenylisoxazol-5(2H)-one is a heterocyclic compound featuring an isoxazolone core substituted with a phenyl group at position 3 and a 2-aminoethyl moiety at position 2. The compound has been cataloged under CAS numbers 1173203-35-4 and 878208-96-9 but is noted as a discontinued product, limiting its commercial availability .

Structure

3D Structure

属性

IUPAC Name |

4-(2-aminoethyl)-3-phenyl-2H-1,2-oxazol-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2/c12-7-6-9-10(13-15-11(9)14)8-4-2-1-3-5-8/h1-5,13H,6-7,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEGIRZSHPCPZAD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C(=O)ON2)CCN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Aminoethyl)-3-phenylisoxazol-5(2H)-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-phenyl-2-oxoacetohydrazide with ethyl bromoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the isoxazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

化学反应分析

Types of Reactions

4-(2-Aminoethyl)-3-phenylisoxazol-5(2H)-one can undergo various chemical reactions, including:

Oxidation: The aminoethyl group can be oxidized to form corresponding oxo derivatives.

Reduction: The nitro group, if present, can be reduced to an amino group.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

Oxidation: Formation of oxo derivatives.

Reduction: Formation of amino derivatives.

Substitution: Formation of substituted phenyl derivatives.

科学研究应用

Antimicrobial Activity

Research indicates that derivatives of 3-phenylisoxazole, including 4-(2-Aminoethyl)-3-phenylisoxazol-5(2H)-one, exhibit significant antimicrobial properties. A study demonstrated strong bacteriostatic actions against various bacteria, including Staphylococcus aureus, Klebsiella pneumoniae, and Escherichia coli . The compound's structure allows it to inhibit both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antimicrobial agents.

| Bacteria | Activity |

|---|---|

| Staphylococcus aureus | Positive |

| Bacillus pumilus | Positive |

| Staphylococcus epidermidis | Positive |

| Klebsiella pneumoniae | Positive |

| Escherichia coli | Negative |

| Pseudomonas aeruginosa | Negative |

Cancer Treatment

The compound has been studied for its potential role in cancer therapy. It has been shown to inhibit cell migration and invasion in pancreatic ductal adenocarcinoma models, suggesting its utility in reducing metastasis . This property could be pivotal in developing therapies targeting metastatic cancers.

Neuropharmacological Applications

This compound has also been investigated for its neuroprotective effects. It may play a role in treating cerebrovascular disorders by enhancing neuronal survival under stress conditions. The compound's mechanism involves modulation of signaling pathways related to neuroprotection .

Agricultural Uses

In addition to its medicinal applications, the compound has potential uses in agriculture as a herbicide and fungicide. Its efficacy in inhibiting plant pathogens suggests that it could be developed into effective agricultural chemicals . This dual application highlights the versatility of this compound across different fields.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound involves a multi-step process that allows for the introduction of various substituents on the isoxazole ring. Understanding the structure-activity relationship is crucial for optimizing its pharmacological properties. Studies have shown that modifications at specific positions can enhance its biological activity .

Inhibition of Protein Transferase

A notable study explored the use of isoxazole derivatives as inhibitors of farnesyl-protein transferase, which is implicated in oncogenic signaling pathways . The findings suggest that these compounds could serve as leads for developing targeted cancer therapies.

Antiviral Properties

Further investigations revealed that certain derivatives can inhibit viral replication, providing a basis for their application in antiviral drug development . This aspect is particularly relevant given the global health challenges posed by viral infections.

作用机制

The mechanism of action of 4-(2-Aminoethyl)-3-phenylisoxazol-5(2H)-one involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact mechanism depends on the specific application and target.

相似化合物的比较

Comparison with Structural Analogs

Physicochemical and Structural Properties

Crystallographic Data

The aminoethyl group in the target compound could similarly influence packing and stability via intermolecular interactions.

Spectral Characterization

Analogous isoxazolones are characterized by distinct NMR and MS signals. For example, 4-(4-ethylbenzylidene)-3-phenylisoxazol-5(4H)-one (4n) shows vinyl proton signals at δ 7.78 ppm (DMSO-d6) and a carbonyl carbon at δ 168.0 ppm . The aminoethyl group in the target compound would likely introduce additional peaks for NH2 and CH2 groups in NMR spectra.

Comparative Data Table

生物活性

4-(2-Aminoethyl)-3-phenylisoxazol-5(2H)-one, a compound belonging to the isoxazole family, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its antiproliferative, anticonvulsant, and possible therapeutic applications.

Chemical Structure and Properties

The compound features an isoxazole ring substituted with an aminoethyl group and a phenyl moiety. This structure is significant for its interaction with biological targets.

Antiproliferative Activity

Recent studies have shown that derivatives of isoxazole compounds exhibit notable antiproliferative effects against various cancer cell lines. For instance, in a study evaluating the cytotoxicity of benzopyran-isoxazole hybrids, compounds similar to this compound displayed IC50 values ranging from 5.2 to 22.2 μM against MDA-MB-231 breast cancer cells, indicating significant antiproliferative activity while showing minimal toxicity to normal HEK-293 cells (IC50 values between 102.4–293.2 μM) .

Table 1: Antiproliferative Activity of Isoxazole Derivatives

| Compound | Cell Line | IC50 (μM) | Toxicity to Normal Cells |

|---|---|---|---|

| This compound | MDA-MB-231 | 5.2 - 22.2 | Low (HEK-293: 102.4 - 293.2) |

| Benzopyran-isoxazole hybrid | MDA-MB-231 | Similar | Similar |

Anticonvulsant Activity

The anticonvulsant potential of isoxazole derivatives has also been investigated. In a study involving various synthesized compounds, certain isoxazole derivatives demonstrated significant anticonvulsant activity in animal models using the maximal electroshock (MES) and pentylenetetrazole (PTZ) induced seizure tests. Although specific data on this compound was not directly mentioned, the structural similarities suggest potential efficacy in this area .

Table 2: Anticonvulsant Activity of Isoxazole Derivatives

| Compound | Model Used | Activity Level |

|---|---|---|

| Various Isoxazole Derivatives | MES | Significant |

| Various Isoxazole Derivatives | PTZ | Significant |

The biological activity of isoxazole compounds often involves modulation of specific receptors or enzymes. For example, molecular docking studies have indicated that isoxazoles can interact with GABA receptors, which are critical in the context of anticonvulsant activity . Additionally, the ability of these compounds to induce apoptosis in cancer cells suggests that they may influence pathways related to cell survival and proliferation.

Pharmacokinetics and Safety Profile

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of compounds like this compound. Preliminary data indicate favorable pharmacokinetic profiles; however, detailed studies are required to determine specific parameters such as half-life and bioavailability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。